Phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate
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Overview
Description
Phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of phosphorus and sulfur atoms bonded together, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate typically involves the formation of a P-S bond using appropriate phosphorus and sulfur reagents. One common method involves the reaction of a phosphorus reagent, such as phosphorus oxychloride, with a sulfur reagent, such as thiol, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often incorporate optimization techniques to enhance yield and purity. This may include the use of catalysts, temperature control, and advanced purification methods to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
Phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate involves its interaction with molecular targets through its phosphorus and sulfur atoms. These atoms can act as electrophiles, nucleophiles, or radicals, depending on the reaction conditions. The compound can inhibit enzymes by binding to their active sites or interfere with biological pathways by modifying key molecules .
Comparison with Similar Compounds
Similar Compounds
Phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt: Similar in structure but without the trihydrate form.
4-pyridinemethanethiol, dihydrogen phosphate (ester), dilithium salt: Another related compound with similar functional groups.
Uniqueness
Phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate is unique due to its specific combination of phosphorus, sulfur, and pyridinylmethyl groups, which confer distinct chemical properties and reactivity. The trihydrate form also influences its physical properties, such as solubility and stability.
Properties
CAS No. |
119395-98-1 |
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Molecular Formula |
C6H6Li2NO3PS |
Molecular Weight |
217.1 g/mol |
IUPAC Name |
dilithium;dioxido-oxo-(pyridin-4-ylmethylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C6H8NO3PS.2Li/c8-11(9,10)12-5-6-1-3-7-4-2-6;;/h1-4H,5H2,(H2,8,9,10);;/q;2*+1/p-2 |
InChI Key |
VHOIERFAFNXXLK-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].C1=CN=CC=C1CSP(=O)([O-])[O-] |
Origin of Product |
United States |
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